(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine
Brand Name: Vulcanchem
CAS No.: 1361118-52-6
VCID: VC2706383
InChI: InChI=1S/C14H17N5/c1-10-7-11(19-14-9-15-5-6-17-14)8-13(18-10)12-3-2-4-16-12/h5-9,12,16H,2-4H2,1H3,(H,17,18,19)
SMILES: CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=CN=C3
Molecular Formula: C14H17N5
Molecular Weight: 255.32 g/mol

(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine

CAS No.: 1361118-52-6

Cat. No.: VC2706383

Molecular Formula: C14H17N5

Molecular Weight: 255.32 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine - 1361118-52-6

CAS No. 1361118-52-6
Molecular Formula C14H17N5
Molecular Weight 255.32 g/mol
IUPAC Name N-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine
Standard InChI InChI=1S/C14H17N5/c1-10-7-11(19-14-9-15-5-6-17-14)8-13(18-10)12-3-2-4-16-12/h5-9,12,16H,2-4H2,1H3,(H,17,18,19)
Standard InChI Key WYZPLCAFWAWGJX-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=CN=C3
Canonical SMILES CC1=CC(=CC(=N1)C2CCCN2)NC3=NC=CN=C3

Chemical Structure and Properties

(2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine features a distinctive structure with multiple nitrogen-containing heterocycles, making it attractive for various applications. The compound consists of a 2-methylpyridine ring with a pyrrolidin-2-yl substituent at position 6 and a pyrazin-2-yl-amine group at position 4.

PropertyValue
CAS Number1361118-52-6
Molecular FormulaC14H17N5
Molecular Weight255.32 g/mol
IUPAC NameN-(2-methyl-6-pyrrolidin-2-ylpyridin-4-yl)pyrazin-2-amine
Standard InChIInChI=1S/C14H17N5/c1-10-7-11(19-14-9-15-5-6-17-14)8-13(18-10)12-3-2-4-16-12/h5-9,12,16H,2-4H2,1H3,(H,17,18,19)
Standard InChIKeyWYZPLCAFWAWGJX-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=N1)C2CCCN2)NC3=NC=CN=C3
PubChem Compound ID66509300

The compound's unique structure allows for multiple points of interaction with biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions, contributing to its potential biological activity.

Potential TargetStructural Feature InvolvedPossible Therapeutic Areas
Checkpoint Kinase 1 (CHK1)Pyrazin-pyridin-amine scaffoldCancer treatment, particularly in combination therapy
Adenosine A2A ReceptorsPyrazine moietyNeurological disorders, inflammation
Other KinasesMultiple nitrogen-containing heterocyclesVarious signaling pathways in disease

Comparison with Similar Compounds

Several structurally related compounds provide insights into the potential properties and applications of (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine.

Pyrimidinyl Analogs

The compound 4,6-dimethyl-N-[2-methyl-6-[(2S)-pyrrolidin-2-yl]pyridin-4-yl]pyrimidin-2-amine (MW: 283.37 g/mol) represents a close structural analog, differing only in the replacement of the pyrazinyl group with a dimethylpyrimidinyl group . This subtle structural variation could lead to differences in biological activity, stability, and physicochemical properties.

Complex Pyrazine-Containing Compounds

More complex analogs like 3-chloro-6-[5-chloro-2-[(4-pyrrolidin-1-ylcyclohexyl)amino]pyridin-4-yl]-N-(oxan-4-ylmethyl)pyrazin-2-amine incorporate additional functional groups and structural features while maintaining the core pyridinyl-pyrazinyl connection . These compounds often target specific biological pathways and can provide valuable insights into structure-activity relationships relevant to (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine.

Comparative Analysis Table

CompoundStructural Difference from TargetPotential Impact on Properties
4,6-dimethyl-N-[2-methyl-6-[(2S)-pyrrolidin-2-yl]pyridin-4-yl]pyrimidin-2-aminePyrazinyl → DimethylpyrimidinylAltered hydrogen bonding pattern; different electronic properties
3-chloro-6-[5-chloro-2-[(4-pyrrolidin-1-ylcyclohexyl)amino]pyridin-4-yl]-N-(oxan-4-ylmethyl)pyrazin-2-amineAdditional substituents; different connectivityEnhanced lipophilicity; more complex binding profile
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-aminesDifferent heterocyclic core structureDifferent electronic properties; altered biological activity

Future Research Directions

Despite its promising structural features, (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine requires further investigation in several key areas:

Synthetic Optimization

Development of efficient and scalable synthetic routes is essential for further exploration of this compound. Research should focus on:

  • Optimizing reaction conditions to improve yields

  • Developing more environmentally friendly synthetic approaches

  • Exploring one-pot methodologies to simplify the synthesis

  • Investigating stereoselective synthesis if the pyrrolidine stereocenter is important for activity

Biological Activity Profiling

Comprehensive biological screening would provide valuable insights into the compound's potential therapeutic applications:

  • Kinase inhibition assays, particularly focusing on CHK1

  • Adenosine receptor binding studies

  • Cell-based assays to determine effects on proliferation, apoptosis, and other cellular processes

  • In vivo studies in appropriate disease models

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could lead to improved properties:

  • Exploring the effects of different substituents on the pyridine ring

  • Investigating the impact of pyrrolidine stereochemistry on activity

  • Testing alternative heterocyclic systems in place of pyrazine

  • Optimizing the linking groups between the heterocycles

Analytical Methods for Characterization

Proper characterization of (2-Methyl-6-pyrrolidin-2-yl-pyridin-4-yl)-pyrazin-2-yl-amine is essential for ensuring its identity and purity for research purposes.

Spectroscopic Methods

Various spectroscopic techniques can be employed for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the compound, particularly regarding the connectivity of the heterocyclic systems.

  • Mass Spectrometry: High-resolution mass spectrometry can confirm the molecular formula and provide fragmentation patterns characteristic of the compound.

  • Infrared Spectroscopy: IR can identify characteristic functional groups, particularly the N-H stretching of the amine linkage.

Chromatographic Methods

Chromatographic techniques are vital for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and detecting potential impurities.

  • Thin Layer Chromatography (TLC): Can be used for monitoring reactions and initial purity assessments.

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255.3176 g/mol